Dimethylamine borane
Overview
Description
Dimethylamine borane (DMAB) is a chemical compound that has garnered attention due to its potential as a hydrogen storage material. It is a stable, solid compound at room temperature, which can release hydrogen upon decomposition or dehydrogenation. The interest in DMAB is primarily due to its relevance in the "Hydrogen Economy," where efficient hydrogen storage is a critical issue .
Synthesis Analysis
The synthesis of DMAB-related compounds and catalysts has been explored in several studies. For instance, ruthenium(0) nanoclusters stabilized by 3-aminopropyltriethoxysilane have been prepared and characterized, showing high activity and reusability as a heterogeneous catalyst for the dehydrogenation of DMAB . Similarly, rhodium(0) nanoclusters stabilized by dimethylammonium hexanoate have been identified as highly active catalysts for the same reaction, with the synthesis involving the reduction of rhodium(II) hexanoate during dehydrogenation .
Molecular Structure Analysis
The molecular structure of DMAB and its related compounds has been studied using various techniques such as X-ray diffraction, gas-phase electron diffraction, and quantum chemical calculations. These studies have revealed insights into the intermolecular interactions, particularly the N-H...H-B dihydrogen bonding, and the structural variations of DMAB in both gas and solid phases .
Chemical Reactions Analysis
DMAB undergoes dehydrogenation reactions catalyzed by various metal complexes and nanoparticles. For example, titanocene(III) complexes with 2-phosphinoaryloxide ligands have been used to catalyze the dehydrogenation of DMAB, with the catalytic activity depending on the steric influence of the ligands and the coordination mode . Platinum(0) nanoparticles stabilized by amylamine have also been reported to catalyze the dehydrocoupling of DMAB at room temperature, demonstrating activity and reusability .
Physical and Chemical Properties Analysis
The electro-oxidation of DMAB has been studied on polycrystalline substrates such as gold, platinum, and glassy carbon. These studies have shown that DMAB undergoes sequential oxidation processes, with the potential for hydrogen not being oxidized at low potentials, while at high potentials, a more extensive oxidation occurs . The electrochemical behavior of DMAB has implications for its use in direct fuel cells, with comparisons made to borohydride oxidation .
Additionally, the acid/base properties of DMAB, its dihydrogen-bonded complexes, and proton transfer reactions in nonaqueous media have been investigated. These studies have provided experimental and theoretical insights into the effects of DMAB concentration, solvent polarity, and temperature on the degree of self-association and the enthalpy of association .
Scientific Research Applications
Hydrogen Storage
Dimethylamine borane (DMAB) is regarded as a promising material for efficient hydrogen storage, a key aspect of the "Hydrogen Economy." Its dehydrogenation at room temperature has been enhanced by the use of ruthenium(0) nanoparticles stabilized with 3-aminopropyltriethoxysilane (APTS), showing significant potential in hydrogen storage applications (Zahmakiran, Philippot, Özkar, & Chaudret, 2012).
Fuel Cell Applications
DMAB has been identified as a potential alternative fuel for fuel cells. Studies on the electrocatalytic oxidation of DMAB on polymerized aminophenol film decorated with silver nanoparticles demonstrate its suitability as a fuel cell component (Koçak et al., 2020).
Electroless Gold Plating
DMAB, along with hydrazine, is utilized as a reducing agent in a novel electroless gold plating formulation. This approach is beneficial for plating on substrates that are normally challenging for electroless gold deposition, showcasing DMAB's utility in material science (Iacovangelo, 1991).
Nanocatalyst in Dehydrogenation
Activated carbon supported palladium nanoparticles, used for dehydrogenation of DMAB, highlight the role of DMAB in producing efficient catalysts for solid hydrogen storage materials (Sen et al., 2018).
Reductive Alkylation in Proteins
DMAB is explored as an alternative reducing agent for reductive alkylation of proteins. Its use demonstrates a potential for applications in biochemical and pharmaceutical research (Cabacungan, Ahmed, & Feeney, 1982).
Electroless Copper Plating
DMAB has been effectively used in electroless copper plating on liquid crystal polymer films. This application is significant in electronics and materials science, where precise and efficient plating methods are required (Zhang & Ding, 2016).
Nanomaterials Synthesis
Research on the preparation and characterization of platinum(0) nanoparticles stabilized by amylamine, utilizing DMAB for catalytic dehydrocoupling, indicates DMAB's role in the synthesis of nanomaterials with applications in energy and catalysis (Sen et al., 2014).
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/C2H7N.B/c1-3-2;/h3H,1-2H3; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTANRZEWTUVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7BN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052494 | |
Record name | Dimethylamine-borane (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [NTP] White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Dimethylamine borane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13199 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethylamine borane | |
CAS RN |
74-94-2 | |
Record name | Dimethylamine-borane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boron, trihydro(N-methylmethanamine)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethylamine-borane (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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